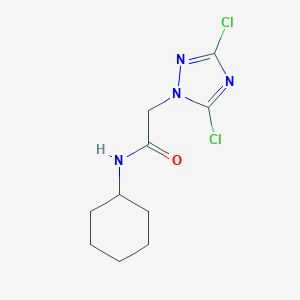
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, also known as CTZ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in fungal and cancer cells. N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is thought to target the ribosome, which is responsible for protein synthesis, and prevent the formation of peptide bonds.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the long-term effects of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide on human health.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is its low toxicity, which allows for higher concentrations to be used in laboratory experiments. However, N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is also highly insoluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide as a therapeutic agent for fungal infections and cancer. Another potential direction is the study of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide's mechanism of action, which could lead to the development of new drugs that target the ribosome. Additionally, more research is needed to determine the long-term effects of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide on human health.
In conclusion, N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, or N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, is a chemical compound that shows promise as a therapeutic agent for fungal infections and cancer. Its low toxicity and ability to inhibit protein synthesis make it a valuable tool for scientific research. However, more research is needed to fully understand its mechanism of action and long-term effects on human health.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide involves the reaction of cyclohexylamine with 3,5-dichloro-1H-1,2,4-triazole-1-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide in a high yield.
Scientific Research Applications
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. In a study conducted by Li et al. (2016), N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide was found to have antifungal activity against Candida albicans, a common fungal pathogen. Another study by Wang et al. (2018) demonstrated that N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide can inhibit the growth of lung cancer cells by inducing apoptosis.
properties
Product Name |
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide |
|---|---|
Molecular Formula |
C10H14Cl2N4O |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3,5-dichloro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H14Cl2N4O/c11-9-14-10(12)16(15-9)6-8(17)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,17) |
InChI Key |
ZKORIEMYZZMEQC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)



![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)